Pemetrexed-d5

Description

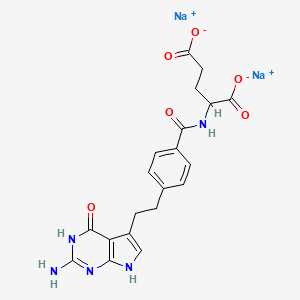

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H19N5Na2O6 |

|---|---|

Molecular Weight |

471.4 g/mol |

IUPAC Name |

disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2 |

InChI Key |

NYDXNILOWQXUOF-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pemetrexed-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pemetrexed-d5, a deuterated analog of the antifolate chemotherapeutic agent Pemetrexed. This document is intended for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug metabolism, as well as professionals involved in drug development. The inclusion of a stable isotope label in the Pemetrexed molecule makes it an invaluable tool for a variety of research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis.

Introduction to Pemetrexed and the Role of Deuteration

Pemetrexed is a multi-targeted antifolate that inhibits several key enzymes involved in purine and pyrimidine synthesis, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][2][3] By disrupting the synthesis of these essential nucleotide precursors, Pemetrexed effectively halts DNA and RNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. It is clinically approved for the treatment of malignant pleural mesothelioma and non-small cell lung cancer.[2][4]

The incorporation of deuterium (d5) into the L-glutamic acid moiety of Pemetrexed creates a stable isotope-labeled version of the drug. This modification results in a molecule with a higher mass, which can be readily distinguished from its unlabeled counterpart by mass spectrometry. This property is particularly advantageous for:

-

Quantitative Bioanalysis: this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays to accurately quantify Pemetrexed in biological matrices such as plasma and tissue samples.

-

Pharmacokinetic Studies: The use of a deuterated standard allows for precise measurement of drug absorption, distribution, metabolism, and excretion (ADME) without interference from endogenous compounds.

-

Metabolite Identification: By administering a mixture of labeled and unlabeled drug, researchers can easily identify drug-related metabolites in complex biological samples.

Synthesis of this compound

The synthesis of this compound is analogous to the established synthetic routes for Pemetrexed, with the key difference being the use of a deuterated L-glutamic acid derivative as a starting material. A plausible synthetic pathway is a convergent synthesis involving the coupling of a protected pyrrolopyrimidine core with deuterated diethyl L-glutamate, followed by deprotection and saponification.

A general synthetic scheme is outlined below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Diethyl L-glutamate-d5

Various methods can be employed for the synthesis of L-glutamic acid-d5. One common approach involves the acid- or base-catalyzed exchange of the exchangeable protons of L-glutamic acid with deuterium oxide (D₂O).

-

Materials: L-glutamic acid, Deuterium chloride (DCl) in D₂O, Deuterium oxide (D₂O), Anhydrous ethanol.

-

Procedure:

-

L-glutamic acid is suspended in an excess of DCl in D₂O.

-

The mixture is heated under reflux for an extended period (e.g., 24-48 hours) to facilitate deuterium exchange at the α- and β-positions.

-

The solvent is removed under reduced pressure.

-

The deuterated glutamic acid is then esterified by refluxing with anhydrous ethanol in the presence of a catalyst (e.g., thionyl chloride or dry HCl gas) to yield diethyl L-glutamate-d5.

-

The product is purified by distillation or chromatography.

-

Step 2: Coupling of 4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid with Diethyl L-glutamate-d5

-

Materials: 4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, Diethyl L-glutamate-d5, Coupling agents (e.g., HATU, HOBt), Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid in anhydrous DMF, add HATU and HOBt.

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add a solution of diethyl L-glutamate-d5 and DIPEA in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

The reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product (this compound diethyl ester) is purified by column chromatography.

-

Step 3: Saponification to this compound

-

Materials: this compound diethyl ester, Sodium hydroxide (NaOH), Water, Ethanol.

-

Procedure:

-

Dissolve the purified this compound diethyl ester in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, neutralize the reaction mixture with a suitable acid (e.g., HCl) to precipitate the this compound free acid.

-

The precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are typically employed.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound and determining the positions of deuterium incorporation.

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to be similar to that of unlabeled Pemetrexed, with the notable absence or significant reduction in the intensity of signals corresponding to the protons on the deuterated positions of the glutamic acid moiety.

-

¹³C NMR: The ¹³C NMR spectrum will confirm the carbon framework of the molecule. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.

-

²H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals and confirm their chemical shifts.

| Expected ¹H NMR Data (in DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.0 - 8.0 | m | Benzoyl and Pyrrolopyrimidine rings |

| Pyrrolopyrimidine CH₂ | ~3.0 | t | -CH₂-CH₂- |

| Benzoyl CH₂ | ~2.8 | t | -CH₂-CH₂- |

| Glutamate α-CH | ~4.4 | m | Reduced intensity or absent |

| Glutamate β-CH₂ | ~1.9 - 2.1 | m | Reduced intensity or absent |

| Glutamate γ-CH₂ | ~2.2 | t |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its isotopic enrichment.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule, including the number of deuterium atoms. The expected [M+H]⁺ for C₂₀H₁₆D₅N₅O₆ is approximately 433.2.

-

Tandem Mass Spectrometry (MS/MS): MS/MS analysis is used to study the fragmentation pattern of the molecule. The fragmentation of this compound will be similar to that of Pemetrexed, but the fragments containing the deuterated glutamic acid moiety will have a mass shift of +5 amu.[4]

| Expected Mass Spectrometry Data | Value |

| Molecular Formula | C₂₀H₁₆D₅N₅O₆ |

| Exact Mass | 432.21 |

| [M+H]⁺ (monoisotopic) | 433.21 |

| Isotopic Enrichment | >95% (determined by MS) |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the chemical purity of the synthesized this compound.

-

Method: A reverse-phase HPLC method with UV detection is typically used.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: UV at a wavelength of approximately 227 nm.

-

Expected Result: A single major peak corresponding to this compound, with a purity of >95%.

| HPLC Parameters | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 227 nm |

| Expected Purity | >95% |

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound for research purposes. The provided experimental protocols and characterization data serve as a valuable resource for scientists and researchers working with this important analytical standard. The availability of high-quality, well-characterized this compound is crucial for advancing our understanding of the pharmacology and metabolism of Pemetrexed and for the development of robust bioanalytical methods.

References

- 1. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pemetrexed-d5: Mechanism and Application as a Stable Isotope Tracer in Bioanalysis

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of pemetrexed's mechanism of action and the critical role of its deuterated stable isotope, pemetrexed-d5, as an internal standard for precise quantification in bioanalytical assays.

Introduction: Pemetrexed and the Need for Precision

Pemetrexed is a potent, multi-targeted antifolate agent used in the treatment of various cancers, including non-small cell lung cancer and malignant pleural mesothelioma.[1][2][3] Its cytotoxic effect stems from the inhibition of key enzymes essential for purine and pyrimidine synthesis, thereby disrupting DNA and RNA production in rapidly dividing cancer cells.[1][4]

To ensure optimal therapeutic efficacy and safety, understanding the drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile is paramount. This requires highly accurate and precise methods to quantify pemetrexed concentrations in complex biological matrices like blood plasma. Stable isotope labeling, specifically the use of deuterated pemetrexed (this compound), has become the gold standard for achieving this analytical rigor.[5] this compound shares nearly identical chemical properties with the parent drug but is distinguishable by its mass, making it an ideal internal standard for mass spectrometry-based bioanalysis.[][7]

Core Mechanism of Action of Pemetrexed

The anticancer activity of pemetrexed is not due to a single interaction but to its ability to simultaneously inhibit multiple key enzymes within the folate metabolic pathway. Upon entering a cell, pemetrexed is converted into more active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[3][4][8] These polyglutamated metabolites are retained within the cell and exhibit increased inhibitory potency against the target enzymes.[3][8]

The primary enzymatic targets of pemetrexed polyglutamates are:

-

Thymidylate Synthase (TS): Blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[1][3][4]

-

Dihydrofolate Reductase (DHFR): Prevents the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF), depleting the pool of folate cofactors required for nucleotide synthesis.[1][3][4]

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): Inhibits a key step in the de novo purine synthesis pathway, disrupting the production of adenine and guanine.[1][3][4]

By blocking these pathways, pemetrexed effectively starves tumor cells of the necessary building blocks for DNA replication, leading to cell cycle arrest and apoptosis.

Figure 1: Pemetrexed inhibits key enzymes in nucleotide synthesis pathways.

This compound as a Stable Isotope Labeled Internal Standard

The mechanism of this compound as a tracer is rooted in the principles of analytical chemistry, specifically isotope dilution mass spectrometry. It is not used to trace metabolic fate differently from the parent drug, as its biological action is identical. Instead, it serves as the ideal Internal Standard (IS) for quantitative bioanalysis.

An IS is a compound added in a known, constant amount to all samples (calibrators, quality controls, and unknowns) prior to processing.[7] Its purpose is to correct for analytical variability that can occur at any stage, including:

-

Sample extraction and recovery

-

Chromatographic injection volume

-

Matrix effects (suppression or enhancement of ionization)

A Stable Isotope Labeled (SIL) internal standard like this compound is considered the "gold standard" because it co-elutes with the analyte (pemetrexed) and experiences nearly identical physical and chemical behaviors during the entire analytical process.[7] However, due to the mass difference from the incorporated deuterium atoms, the mass spectrometer can detect and quantify the analyte and the IS independently. The final concentration of the analyte is calculated based on the ratio of the analyte's response to the IS's response, providing a highly accurate and precise measurement.

Figure 2: Logical flow of using this compound as an internal standard.

Experimental Protocols and Data

The use of this compound is central to validated bioanalytical methods for pharmacokinetic studies. Below is a representative experimental protocol and associated quantitative data derived from published literature.

Detailed Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol is a synthesized example based on established methodologies for quantifying pemetrexed in human plasma using a SIL-IS.[10][11]

1. Preparation of Solutions:

-

Stock Solutions: Prepare separate primary stock solutions of pemetrexed and this compound (e.g., 1 mg/mL) in a suitable solvent like water or DMSO. Store at ≤ -20°C.

-

Working Solutions: Prepare serial dilutions of the pemetrexed stock solution in a 50:50 acetonitrile:water mixture to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) in the same diluent.

2. Sample Preparation (Solid-Phase Extraction - SPE):

-

Aliquot 100 µL of plasma samples (calibrators, QCs, unknowns) into a 96-well plate.

-

Add 25 µL of the IS working solution to all wells except for blank matrix samples.

-

Add 200 µL of a conditioning buffer (e.g., 4% phosphoric acid in water) and vortex.

-

Condition an SPE plate (e.g., Oasis HLB) with methanol followed by water.

-

Load the pre-treated plasma samples onto the SPE plate.

-

Wash the wells with a low-organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte and IS with an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under nitrogen and reconstitute in a mobile phase-compatible solution (e.g., 100 µL of 10% acetonitrile in water).

3. LC-MS/MS Conditions:

-

LC System: Ultra-High Performance Liquid Chromatography (UPLC) system.

-

Column: A reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient from ~5% B to 95% B over several minutes, followed by re-equilibration.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Pemetrexed Transition: e.g., m/z 428.1 → 281.1

-

This compound Transition: e.g., m/z 433.1 → 286.1

-

4. Data Analysis:

-

Integrate the peak areas for both the pemetrexed and this compound MRM transitions.

-

Calculate the peak area ratio (pemetrexed / this compound).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of pemetrexed in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Figure 3: A typical experimental workflow for pemetrexed quantification.

Quantitative Data Summary

The robust analytical methods enabled by this compound yield high-quality pharmacokinetic and method validation data.

Table 1: Representative Pharmacokinetic Parameters of Pemetrexed in Cancer Patients (Data compiled from comparative and population PK studies. Values are approximate means and can vary based on patient population and study design.)

| Parameter | Symbol | Value | Unit | Reference |

| Maximum Plasma Concentration | Cmax | 113 - 119 | µg/mL | [12] |

| Area Under the Curve (0 to ∞) | AUC0-inf | 218 - 224 | µg·h/mL | [12] |

| Volume of Distribution (Central) | Vc | 11.3 | L | [13] |

| Systemic Clearance | CL | 4.2 - 4.7 | L/h | [12][13] |

| Terminal Elimination Half-Life | t1/2 | 2.7 - 4.8 | hours | [4][12][13] |

Table 2: Typical Bioanalytical Method Validation Parameters using this compound (Data compiled from a highly sensitive UPLC-MS/MS assay.)

| Parameter | Value | Reference |

| Linearity Range | 0.0250 - 25.0 µg/L | [10][11] |

| Lower Limit of Quantification (LLOQ) | 0.0250 µg/L | [10][11] |

| Accuracy (Mean) | 96.5% | [10][11] |

| Precision (Within- and Between-Day) | < 8.8% CV | [10][11] |

| Extraction Recovery (Pemetrexed) | ~59% | [10][11] |

| Extraction Recovery (this compound) | ~55% | [10][11] |

Conclusion

While the pharmacological mechanism of action of pemetrexed involves the intricate inhibition of the folate metabolic pathway, the "mechanism" of this compound is one of analytical fidelity. As a stable isotope labeled internal standard, it is an indispensable tool for modern bioanalysis. Its use in isotope dilution mass spectrometry allows for the mitigation of analytical variability, enabling the highly accurate, precise, and robust quantification of pemetrexed in biological systems. This precision is fundamental to defining the pharmacokinetic profiles, establishing therapeutic windows, and ensuring the safe and effective clinical use of this important anticancer agent.

References

- 1. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. cancernetwork.com [cancernetwork.com]

- 4. The Role of Pemetrexed in Advanced Non Small-Cell Lung Cancer: Special Focus on Pharmacology and Mechanism of Action | Bentham Science [eurekaselect.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. A Comparative Pharmacokinetic Study of 2 Pemetrexed Formulations in Indian Adult Chemonaive Patients With Adenocarcinoma Stage III/IV Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Population pharmacokinetics of pemetrexed disodium (ALIMTA) in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Pemetrexed-d5: Commercial Availability and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial sources, availability, and technical applications of Pemetrexed-d5. This deuterated analog of the chemotherapy agent Pemetrexed is a critical tool for researchers in pharmacology, drug metabolism, and bioanalytical chemistry. Its primary utility lies in its application as an internal standard for the highly sensitive and accurate quantification of Pemetrexed in biological matrices.

Commercial Sources and Availability of this compound

This compound is available from a range of specialized chemical suppliers. The following table summarizes key quantitative data from several prominent vendors to facilitate comparison and procurement for research purposes.

| Supplier | Product Name | Purity | Isotopic Enrichment | Molecular Formula | Molecular Weight ( g/mol ) | Available Forms |

| Sussex Research Laboratories Inc. | This compound | >95% (HPLC)[1] | >95%[1] | C₂₀H₁₆D₅N₅O₆ | 432.44[1] | Solid[1] |

| MedchemExpress | This compound | Not Specified | Not Specified | C₂₀H₁₆D₅N₅O₆ | 432.44 | Solid |

| Santa Cruz Biotechnology | This compound Disodium Salt | 98%[2] | 98%[2] | C₂₀H₁₄D₅N₅Na₂O₆ | 476.41[2] | Solid[2] |

| Pharmaffiliates | This compound Disodium Salt | Not Specified | Not Specified | C₂₀H₁₄D₅N₅Na₂O₆ | 476.41[3] | Solid[3] |

| Clinivex | This compound Diethyl Ester | Not Specified | Not Specified | C₂₄H₂₄D₅N₅O₆ | 488.55[4] | Oil/Liquid[4] |

Note: Researchers should always request a certificate of analysis from the supplier for lot-specific data.

Experimental Protocols: Quantification of Pemetrexed in Human Plasma using this compound as an Internal Standard

The most prevalent application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the pharmacokinetic analysis of Pemetrexed. The stable isotope-labeled this compound co-elutes with the unlabeled drug but is distinguishable by its higher mass, allowing for precise quantification.

While a specific protocol for this compound was not available, a highly sensitive method using ¹³C₅-Pemetrexed as an internal standard has been published and is directly adaptable for this compound.[2][4]

Objective:

To determine the concentration of Pemetrexed in human plasma samples.

Materials:

-

Pemetrexed analytical standard

-

This compound (internal standard)

-

Human plasma (EDTA)[4]

-

Solid Phase Extraction (SPE) cartridges[4]

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic Acid (FA)

-

Water (LC-MS grade)

-

UPLC-MS/MS system[4]

Methodology:

-

Preparation of Stock Solutions and Standards:

-

Prepare a stock solution of Pemetrexed in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of this compound at a known concentration.

-

Create a series of calibration standards by spiking blank human plasma with known concentrations of Pemetrexed.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Solid Phase Extraction): [4]

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed amount of the this compound internal standard solution.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis: [4]

-

Liquid Chromatography:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

The flow rate and gradient will need to be optimized to ensure good separation of Pemetrexed from matrix components.

-

-

Tandem Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the parent-to-daughter ion transitions for both Pemetrexed and this compound.

-

The specific mass transitions will need to be determined by infusing the individual compounds into the mass spectrometer.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Pemetrexed to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of Pemetrexed in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Pemetrexed's Mechanism of Action: Inhibition of Folate Metabolism

Pemetrexed is a multi-targeted antifolate agent.[5][6] It is transported into cells via the reduced folate carrier and other folate transporters.[1] Once inside the cell, it is converted to its active polyglutamated form. This active form inhibits several key enzymes involved in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.[5][6] The primary targets are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[5][6] By inhibiting these enzymes, Pemetrexed disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.

Caption: Pemetrexed's mechanism of action in a tumor cell.

Experimental Workflow: Bioanalytical Quantification of Pemetrexed

The following diagram illustrates a typical workflow for the quantification of Pemetrexed in plasma samples using this compound as an internal standard. This process is fundamental to pharmacokinetic and toxicokinetic studies in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

Pemetrexed-d5 certificate of analysis and technical data sheet

This guide provides a comprehensive technical overview of Pemetrexed-d5, a deuterated analog of the antifolate chemotherapy agent Pemetrexed. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for various applications, including pharmacokinetic studies and as internal standards in clinical mass spectrometry.

Certificate of Analysis Data

The following tables summarize the typical physical and chemical properties of this compound and its related salt forms as found in supplier technical data sheets and certificates of analysis.

This compound

| Parameter | Specification |

| Chemical Name | N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid-d5 |

| Molecular Formula | C₂₀H₁₆D₅N₅O₆ |

| Molecular Weight | 432.44 g/mol [1][2] |

| Purity | >95% (HPLC)[1] |

| Isotopic Enrichment | >95%[1] |

| Appearance | White to off-white solid[3] |

| Storage Conditions | -20°C[1] |

| Shipping Conditions | Ambient temperature |

This compound Disodium Salt

| Parameter | Specification |

| Molecular Formula | C₂₀H₁₄D₅N₅Na₂O₆ |

| Molecular Weight | 476.41 g/mol [4] |

| Purity | 98%[4] |

| Isotopic Purity | 98%[4] |

| Application | Isotope labeled antineoplastic multitargeted antifolate[4] |

Biological Activity

Pemetrexed is a multi-targeted antifolate agent. Its deuterated form, this compound, is expected to exhibit the same mechanism of action. The pentaglutamate form of Pemetrexed inhibits several key enzymes involved in purine and pyrimidine synthesis.[2]

| Target Enzyme | Ki Value (Pentaglutamate form) |

| Thymidylate Synthase (TS) | 1.3 nM[2][5] |

| Dihydrofolate Reductase (DHFR) | 7.2 nM[2][5] |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 65 nM[2][5] |

Experimental Protocols

While specific, proprietary protocols from manufacturers are not publicly available, a general method for determining the purity of this compound by High-Performance Liquid Chromatography (HPLC) is outlined below. This is a representative protocol and may require optimization for specific equipment and reagents.

Protocol: Purity Determination by HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of two solvents:

-

Solvent A: 0.1% Formic acid in Water.

-

Solvent B: 0.1% Formic acid in Acetonitrile.

-

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 50% A, 50% B

-

25-30 min: Hold at 50% A, 50% B

-

30-32 min: Linear gradient back to 95% A, 5% B

-

32-40 min: Re-equilibration at 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 227 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or DMSO) to a final concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample onto the HPLC system. The purity is determined by calculating the area of the main peak relative to the total area of all observed peaks.

Visualized Data

The following diagrams illustrate the mechanism of action of Pemetrexed and a typical experimental workflow for its analysis.

Caption: Mechanism of action of Pemetrexed.

Caption: A typical workflow for the quality control analysis of this compound.

References

A Comparative Analysis of the Biological Activity of Pemetrexed-d5 versus Pemetrexed: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of Pemetrexed, a multitargeted antifolate drug, and explores the potential comparative activity of its deuterated analog, Pemetrexed-d5. Due to a lack of publicly available direct comparative studies on this compound, this document outlines a theoretical framework for comparison based on the established mechanism of Pemetrexed and the known effects of deuteration on drug metabolism and pharmacokinetics. Detailed experimental protocols are provided to enable researchers to conduct direct comparative studies.

Introduction to Pemetrexed and the Rationale for Deuteration

Pemetrexed is a cornerstone in the treatment of various cancers, including non-small cell lung cancer and mesothelioma.[1][2][3] Its mechanism of action involves the inhibition of multiple key enzymes in the folate pathway, thereby disrupting the synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[4][5][6] The primary targets of Pemetrexed are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[4][5][6][7]

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic profile of a molecule.[8][9] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect.[8][9] This can result in a longer drug half-life, increased exposure, and potentially a more favorable dosing regimen.[8][9][10] this compound is the deuterated version of Pemetrexed, though specific data on its biological activity and pharmacokinetics are not widely available. This guide aims to bridge this knowledge gap by providing a theoretical comparison and the necessary experimental frameworks for its investigation.

Mechanism of Action and Signaling Pathways of Pemetrexed

Pemetrexed is transported into cells via the reduced folate carrier and membrane folate binding protein transport systems.[7] Once inside the cell, it is converted to its active polyglutamated form by the enzyme folylpolyglutamate synthetase.[7] These polyglutamated forms are more potent inhibitors of the target enzymes and are retained within the cell for a longer duration, leading to prolonged drug action.[7]

The inhibition of TS, DHFR, and GARFT by Pemetrexed leads to the depletion of nucleotide pools, S-phase arrest of the cell cycle, and ultimately, apoptosis.[11] Pemetrexed has been shown to activate the ATM/p53-dependent and -independent signaling pathways, leading to the activation of the caspase signaling cascade.[4] Furthermore, studies have indicated that Pemetrexed can induce the activation of the Akt signaling pathway.[11]

Signaling Pathway of Pemetrexed

Caption: Pemetrexed's mechanism of action and downstream signaling pathways.

Quantitative Data: Pemetrexed vs. This compound

Direct comparative quantitative data for the biological activity of this compound versus Pemetrexed is not currently available in the public domain. The following tables present the known data for Pemetrexed and highlight the data that needs to be determined for this compound through experimental investigation.

Table 1: In Vitro Efficacy

| Compound | IC50 (Various Cancer Cell Lines) | Reference |

| Pemetrexed | Varies (e.g., 1.861 µM in A549 after 48h) | [12] |

| This compound | To be determined |

Table 2: Enzyme Inhibition

| Compound | Target Enzyme | Ki (nM) | Reference |

| Pemetrexed (pentaglutamate) | Thymidylate Synthase (TS) | 1.3 | |

| Dihydrofolate Reductase (DHFR) | 7.2 | ||

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 65 | ||

| This compound (pentaglutamate) | Thymidylate Synthase (TS) | To be determined | |

| Dihydrofolate Reductase (DHFR) | To be determined | ||

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | To be determined |

Table 3: Pharmacokinetic Parameters (Human)

| Parameter | Pemetrexed | This compound | Reference |

| Half-life (t1/2) | ~3.5 hours | To be determined | [7] |

| Clearance (CL) | ~91.8 mL/min | To be determined | [7] |

| Volume of Distribution (Vd) | ~16.1 L | To be determined | [2] |

| Protein Binding | ~81% | To be determined | [2][7] |

Experimental Protocols for Comparative Analysis

To directly compare the biological activity of this compound and Pemetrexed, the following experimental protocols are recommended.

Cell Viability Assay (MTT or similar assay)

This assay determines the concentration of each compound required to inhibit the growth of cancer cells by 50% (IC50).

Workflow for Cell Viability Assay

Caption: Workflow for determining and comparing the IC50 values.

Detailed Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, H460) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of Pemetrexed and this compound in appropriate cell culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

-

Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to a colored formazan product.

-

Data Acquisition: Solubilize the formazan crystals and measure the absorbance using a microplate reader at the appropriate wavelength.

-

Data Analysis: Plot the absorbance values against the drug concentrations and determine the IC50 value for each compound using a suitable software.

Enzyme Inhibition Assay

This assay will determine the inhibitory constant (Ki) of each compound against the target enzymes (TS, DHFR, GARFT).

Workflow for Enzyme Inhibition Assay

Caption: Workflow for determining and comparing enzyme inhibition constants.

Detailed Methodology (Example for DHFR):

-

Reagents: Recombinant human DHFR, dihydrofolate (DHF), NADPH, assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of Pemetrexed or this compound.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding DHF and NADPH.

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ using a microplate reader in kinetic mode.

-

Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. Calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

In Vivo Pharmacokinetic Study

This study will determine and compare the pharmacokinetic profiles of Pemetrexed and this compound in an animal model.

Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for conducting a comparative in vivo pharmacokinetic study.

Detailed Methodology:

-

Animal Model: Use a suitable animal model, such as mice or rats.

-

Drug Administration: Administer a single dose of Pemetrexed or this compound intravenously or intraperitoneally.

-

Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

-

Sample Processing: Process the blood samples to obtain plasma and store them at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Pemetrexed and this compound in plasma.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Expected Differences and Potential Advantages of this compound

Based on the principles of deuteration, the following differences between this compound and Pemetrexed can be hypothesized:

-

Increased Metabolic Stability: The C-D bonds in this compound are stronger than the C-H bonds in Pemetrexed, which may lead to a slower rate of metabolism. Pemetrexed is not extensively metabolized, but even minor metabolic pathways could be affected.[13]

-

Longer Half-Life: Reduced metabolism would likely result in a longer plasma half-life for this compound compared to Pemetrexed.[8]

-

Increased Drug Exposure (AUC): A longer half-life and reduced clearance would lead to a greater overall drug exposure.

-

Potentially Altered Efficacy and Toxicity: Changes in the pharmacokinetic profile could influence the efficacy and toxicity of the drug. A longer exposure time might enhance the anti-tumor effect but could also potentially increase certain toxicities.

Conclusion

While direct comparative data on the biological activity of this compound versus Pemetrexed is lacking, a theoretical framework based on the established properties of Pemetrexed and the known effects of deuteration suggests that this compound may exhibit an improved pharmacokinetic profile. This could potentially translate to clinical advantages. The experimental protocols provided in this guide offer a clear path for researchers to conduct the necessary studies to elucidate the specific biological and pharmacological properties of this compound and to determine its potential as a next-generation antifolate therapeutic. Further research in this area is crucial to validate these hypotheses and to explore the full potential of deuterated Pemetrexed in cancer therapy.

References

- 1. Pemetrexed stability: additional information about microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Stability of pemetrexed diarginine concentrates for solution in vials and diluted in 0.9% sodium chloride and dextrose 5% polyolefin infusion bags - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4.2. Cell Viability Assay [bio-protocol.org]

- 5. Adaptation of a chemosensitivity assay to accurately assess pemetrexed in ex vivo cultures of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population pharmacokinetics of pemetrexed disodium (ALIMTA) in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pemetrexed sensitizes human lung cancer cells to cytotoxic immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. In vitro study on the schedule-dependency of the interaction between pemetrexed, gemcitabine and irradiation in non-small cell lung cancer and head and neck cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Pemetrexed in Human Plasma using Pemetrexed-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Pemetrexed in human plasma. Pemetrexed is a multitargeted antifolate agent used in the treatment of various cancers, including non-small cell lung cancer and mesothelioma.[1][2][3] Accurate determination of Pemetrexed concentrations in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose individualization.[1][2] This method utilizes a stable isotope-labeled internal standard, Pemetrexed-d5, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid and efficient chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. The method is validated for its linearity, accuracy, precision, and recovery, demonstrating its suitability for high-throughput bioanalytical applications.

Introduction

Pemetrexed is a potent chemotherapeutic agent that functions by inhibiting multiple folate-dependent enzymes involved in nucleotide synthesis, thereby disrupting DNA and RNA synthesis in cancer cells.[3] Monitoring its concentration in patient plasma is essential for optimizing treatment efficacy and minimizing toxicity. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thus compensating for potential analytical variability.[6] This application note provides a detailed protocol for the quantification of Pemetrexed in human plasma using this compound as an internal standard, suitable for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

-

Pemetrexed analytical standard

-

This compound internal standard (IS)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (EDTA)

-

Solid-phase extraction (SPE) cartridges

Stock and Working Solutions

-

Pemetrexed Stock Solution (1 mg/mL): Accurately weigh and dissolve Pemetrexed in water.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.

-

Pemetrexed Working Solutions: Prepare a series of working solutions by serially diluting the Pemetrexed stock solution with water to create calibration standards and quality control (QC) samples.

-

IS Working Solution (50 µg/L): Dilute the this compound stock solution with water.[2]

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to clean up the plasma samples before LC-MS/MS analysis.[1][2]

-

Sample Pre-treatment: To 100 µL of plasma, add 25 µL of the IS working solution (this compound).

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water.

-

Elution: Elute the analyte and internal standard with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 85% mobile phase A and 15% mobile phase B).[2]

LC-MS/MS Method

Chromatographic Conditions

-

System: UPLC system

-

Column: C18 analytical column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)[7]

-

Mobile Phase A: 0.1% Formic acid in water[2]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile[2]

-

Flow Rate: 0.3 mL/min[2]

-

Injection Volume: 5 µL[7]

-

Column Temperature: 40°C

Gradient Elution [2]

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 - 3.5 | 85 | 15 |

| 3.6 - 4.5 | 35 | 65 |

| 4.6 - 9.5 | 85 | 15 |

Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive[7]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Pemetrexed: 428.1 > 281.1 (Quantifier), 428.1 > 163.0 (Qualifier)[2]

-

This compound: 433.1 > 286.1 (Quantifier) - Note: The exact transition for this compound should be optimized based on the specific labeled positions.

-

-

Capillary Voltage: 2.50 kV[7]

-

Desolvation Temperature: 500°C[7]

-

Desolvation Gas Flow: 1000 L/h[7]

-

Cone Gas Flow: 150 L/h[7]

Results and Discussion

The described method was validated for its performance in quantifying Pemetrexed in human plasma. The use of this compound as an internal standard ensures the reliability of the results by compensating for variations during sample processing and analysis.

Method Validation Parameters

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for Pemetrexed using a stable isotope-labeled internal standard.

| Parameter | Result |

| Linearity Range | 0.025 - 25.0 µg/L[1][2] |

| Correlation Coefficient (r²) | > 0.99[8] |

| Lower Limit of Quantification (LLOQ) | 0.025 µg/L[2] |

| Accuracy (Within-day and Between-day) | 96.5%[1][2] |

| Precision (CV%) (Within-day and Between-day) | < 8.8%[1][2] |

| Extraction Recovery (Pemetrexed) | 59 ± 1%[1][2] |

| Extraction Recovery (Internal Standard) | 55 ± 5%[1][2] |

Selectivity and Matrix Effect

The chromatographic conditions were optimized to ensure baseline separation of Pemetrexed and its internal standard from endogenous plasma components, thus minimizing interferences. The use of MRM transitions further enhances the selectivity of the method. The stable isotope-labeled internal standard co-elutes with the analyte, effectively compensating for any ion suppression or enhancement caused by the plasma matrix.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of Pemetrexed in human plasma using this compound as an internal standard. The method demonstrates excellent sensitivity, accuracy, precision, and a wide linear dynamic range, making it suitable for various research and clinical applications, including pharmacokinetic studies and therapeutic drug monitoring. The detailed protocol for sample preparation and LC-MS/MS analysis can be readily implemented in a bioanalytical laboratory.

References

- 1. Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Critical appraisal of pemetrexed in the treatment of NSCLC and metastatic pulmonary nodules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A new ultrafast and high-throughput mass spectrometric approach for the therapeutic drug monitoring of the multi-targeted anti-folate pemetrexed in plasma from lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Home - Cerilliant [cerilliant.com]

- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 8. Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocols for the Quantification of Pemetrexed in Human Plasma using Pemetrexed-d5

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pemetrexed is a multi-targeted antifolate agent used in the treatment of non-small cell lung cancer and mesothelioma.[1][2] Therapeutic drug monitoring and pharmacokinetic studies of pemetrexed are crucial for dose individualization and managing drug-drug interactions, which can be facilitated by microdosing studies.[1][2] This application note provides a detailed protocol for the quantification of pemetrexed in human plasma using a stable isotope-labeled internal standard, pemetrexed-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.[3]

Pemetrexed's mechanism of action involves the inhibition of three key enzymes in the folate pathway: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[3][4] By blocking these enzymes, pemetrexed disrupts the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis, thereby inhibiting cancer cell proliferation.

Experimental Protocols

This section details the materials and procedures for the quantification of pemetrexed in human plasma.

Materials and Reagents

-

Pemetrexed analytical standard

-

Human plasma (EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized or Milli-Q)

-

Solid-phase extraction (SPE) cartridges (e.g., Plexa Bond Elut)[6]

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Preparation of Stock and Working Solutions

-

Pemetrexed Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of pemetrexed in water.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in water.

-

Working Solutions: Prepare serial dilutions of the pemetrexed stock solution with water to create calibration standards and quality control (QC) samples. A typical calibration curve range is 0.0250–25.0 μg/L.[1][2][7] The IS working solution is prepared by diluting the IS stock solution with water to a concentration of 50 μg/L.[7]

Sample Preparation (Solid-Phase Extraction)

-

Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.

-

To 100 µL of each plasma sample, add the internal standard working solution.

-

Pre-condition the SPE cartridges according to the manufacturer's instructions.

-

Load the plasma samples onto the SPE cartridges.

-

Wash the cartridges to remove interfering substances.

-

Elute the analyte and internal standard from the cartridges using an appropriate elution solvent (e.g., 5% formic acid in methanol).[8]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 analytical column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm)[9] |

| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile[2] |

| Gradient | Isocratic or gradient elution depending on the method. A typical run starts with 85% A and 15% B.[2] |

| Flow Rate | 0.3 - 1.0 mL/min[2][9] |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Injection Volume | 5 - 20 µL[9] |

| Run Time | 7 - 10 minutes[2][6] |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Pemetrexed) | m/z 428.2 > 281.2[10] |

| MRM Transition (this compound) | m/z 433.1 > 281.0[2] |

| Collision Energy | Optimized for the specific instrument (e.g., 38 V for pemetrexed)[10] |

Data Presentation

The following tables summarize the quantitative data typically obtained from the validation of this analytical method.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (µg/L) | Correlation Coefficient (r²) |

| Pemetrexed | 0.0250 - 25.0 | > 0.99[6] |

Table 2: Precision and Accuracy

| QC Level | Concentration (µg/L) | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) | Accuracy (%) |

| LLOQ | 0.0250 | < 8.8[1][2] | < 8.8[1][2] | 96.5[1][2] |

| Low QC | 0.0750 | < 7.2[6] | < 7.2[6] | 97.2[6] |

| Mid QC | 1.00 | < 7.2[6] | < 7.2[6] | 98.1[6] |

| High QC | 20.0 | < 7.2[6] | < 7.2[6] | 96.8[6] |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) |

| Pemetrexed | 59 ± 1[1][2] |

| This compound | 55 ± 5[1][2] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for pemetrexed quantification.

Pemetrexed Mechanism of Action

Caption: Pemetrexed's inhibitory action on the folate pathway.

References

- 1. Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sussex-research.com [sussex-research.com]

- 6. Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced oral absorption of pemetrexed by ion-pairing complex formation with deoxycholic acid derivative and multiple nanoemulsion formulations: preparation, characterization, and in vivo oral bioavailability and anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijddr.in [ijddr.in]

- 10. A new ultrafast and high-throughput mass spectrometric approach for the therapeutic drug monitoring of the multi-targeted anti-folate pemetrexed in plasma from lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Pemetrexed-d5: Application and Protocols for Pharmacokinetic and Metabolism Studies

Introduction

Pemetrexed is a multi-targeted antifolate agent used in the treatment of various cancers, including non-small cell lung cancer and mesothelioma.[1][2] To accurately characterize its pharmacokinetic (PK) profile and metabolic fate, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Pemetrexed-d5, is the gold standard for quantitative analysis by mass spectrometry.[3][4] this compound, a deuterated analog of pemetrexed, closely mimics the physicochemical properties and chromatographic behavior of the parent drug, ensuring high accuracy and precision in pharmacokinetic and metabolism studies.[3][5] This document provides detailed application notes and protocols for the use of this compound in such studies.

Pemetrexed exerts its cytotoxic effects by inhibiting several key enzymes involved in purine and pyrimidine synthesis, namely thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[6][7][8] In vivo, pemetrexed is converted to its active polyglutamate forms, which are retained within tumor cells and exhibit prolonged inhibitory activity.[6][7][9] Understanding the pharmacokinetics of pemetrexed and the formation of its metabolites is crucial for optimizing dosing regimens and improving therapeutic outcomes.

Application of this compound in Pharmacokinetic Studies

This compound serves as an ideal internal standard for the quantification of pemetrexed in biological matrices such as plasma and urine. Its utility stems from its identical chemical structure to pemetrexed, with the exception of five deuterium atoms, which provides a distinct mass difference for mass spectrometric detection without altering its chemical behavior during sample preparation and analysis.

A highly sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantification of pemetrexed in human plasma, which can be adapted for use with this compound.[10] This method allows for the accurate determination of pemetrexed concentrations over a wide dynamic range, making it suitable for studies ranging from microdosing to therapeutic dose levels.

Experimental Protocol: Quantification of Pemetrexed in Human Plasma using UPLC-MS/MS

This protocol is adapted from a validated method using a stable isotope-labeled internal standard.[10]

1. Materials and Reagents:

-

Pemetrexed analytical standard

-

This compound internal standard

-

Human plasma (EDTA as anticoagulant)

-

Solid-phase extraction (SPE) cartridges

-

Methanol, acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2. Stock and Working Solutions:

-

Prepare a stock solution of pemetrexed in ultrapure water.

-

Prepare a stock solution of this compound in ultrapure water.

-

Prepare working solutions of pemetrexed for calibration standards and quality control (QC) samples by diluting the stock solution with ultrapure water.

-

Prepare a working solution of this compound by diluting the stock solution with ultrapure water.

3. Sample Preparation (Solid-Phase Extraction):

-

To 100 µL of plasma sample, add the this compound internal standard working solution.

-

Pre-condition the SPE cartridges with methanol followed by ultrapure water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analyte and internal standard with a suitable elution solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for UPLC-MS/MS analysis.

4. UPLC-MS/MS Conditions:

| Parameter | Condition |

| UPLC System | Waters Acquity UPLC or equivalent |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of pemetrexed and this compound |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Pemetrexed: m/z 428.2 → 281.1; this compound: m/z 433.2 → 286.1 |

5. Method Validation: The method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.[10]

| Validation Parameter | Typical Acceptance Criteria | Example Data[10] |

| Linearity (r²) | > 0.99 | > 0.99 |

| Calibration Range | Dependent on study needs | 0.025 - 25.0 µg/L |

| Intra-day Precision (%CV) | < 15% | < 8.8% |

| Inter-day Precision (%CV) | < 15% | < 8.8% |

| Intra-day Accuracy (%Bias) | ± 15% | -3.5% to 3.5% |

| Inter-day Accuracy (%Bias) | ± 15% | -3.5% to 3.5% |

| Recovery (%) | Consistent and reproducible | Pemetrexed: 59%; IS: 55% |

6. Pharmacokinetic Data Analysis: The concentration-time data obtained from the bioanalytical method can be used to determine key pharmacokinetic parameters of pemetrexed.

| Pharmacokinetic Parameter | Description | Typical Value for Pemetrexed[11] |

| Clearance (CL) | Volume of plasma cleared of the drug per unit time | 91.8 mL/min (in patients with normal renal function)[12] |

| Volume of Distribution (Vd) | Apparent volume into which the drug distributes | 11.3 L (Central), 5.2 L (Peripheral) |

| Elimination Half-life (t½) | Time for the plasma concentration to decrease by half | 2.73 hours |

| Area Under the Curve (AUC) | Total drug exposure over time | Dose-dependent |

Application of this compound in Metabolism Studies

Pemetrexed is metabolized to active polyglutamate forms by the enzyme folylpolyglutamate synthetase.[6][9] These polyglutamated metabolites have longer intracellular half-lives and are potent inhibitors of the target enzymes.[9] this compound can be a valuable tool in studying the kinetics of this metabolic conversion. By administering this compound, researchers can differentiate the administered drug and its metabolites from endogenous compounds, allowing for precise tracking of the metabolic pathway. Deuterated compounds can also be used to investigate the kinetic isotope effect, providing insights into the mechanism of metabolic reactions.[5][13]

Experimental Protocol: In Vitro Metabolism of this compound

1. Incubation with Liver Microsomes or Hepatocytes:

-

Incubate this compound with human liver microsomes or cultured hepatocytes.

-

Include necessary cofactors such as NADPH.

-

Incubate for various time points to assess the rate of metabolism.

-

Terminate the reaction by adding a quenching solvent like cold acetonitrile.

2. Sample Analysis:

-

Analyze the samples using a high-resolution mass spectrometer to identify and quantify this compound and its potential metabolites.

-

The use of this compound allows for the clear distinction of drug-related material from the biological matrix.

Visualizations

Caption: Workflow for a typical pharmacokinetic study of pemetrexed using this compound.

References

- 1. Pharmacokinetic evaluation of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. cancernetwork.com [cancernetwork.com]

- 7. Biochemical pharmacology of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Population pharmacokinetics of pemetrexed disodium (ALIMTA) in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Pemetrexed in Human Plasma by LC-MS/MS using Pemetrexed-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of the anti-cancer drug pemetrexed in human plasma. The method utilizes a stable isotope-labeled internal standard, Pemetrexed-d5, to ensure high precision and accuracy. Two robust sample preparation protocols, protein precipitation (PPT) and solid-phase extraction (SPE), are described to accommodate various laboratory workflows and sample complexities. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications in drug development.

Introduction

Pemetrexed is a multi-target antifolate agent used in the treatment of various cancers, including non-small cell lung cancer and mesothelioma. Accurate measurement of pemetrexed concentrations in plasma is crucial for understanding its pharmacokinetics and for optimizing patient dosing strategies. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays. The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte and has a similar ionization efficiency, corrects for variability in sample preparation and instrument response, leading to a more reliable quantification.

Mechanism of Action

Pemetrexed exerts its cytotoxic effects by inhibiting multiple folate-dependent enzymes essential for the de novo synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA. By doing so, it disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Figure 1: Simplified signaling pathway of Pemetrexed's mechanism of action.

Experimental Workflow

The overall experimental workflow for the quantification of pemetrexed in human plasma is outlined below. It begins with sample collection and preparation, followed by LC-MS/MS analysis and data processing.

Figure 2: General experimental workflow for pemetrexed quantification.

Experimental Protocols

Materials and Reagents

-

Pemetrexed analytical standard

-

This compound internal standard

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction cartridges (e.g., Oasis MAX, 30 µm, 60 mg)

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Parameters

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Optimized for separation of pemetrexed and this compound from matrix components. A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, and then returns to initial conditions for re-equilibration. |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

| Autosampler Temp | 4 °C |

Mass Spectrometry Parameters

The mass spectrometer should be operated in positive ion electrospray ionization mode with multiple reaction monitoring (MRM).

| Parameter | Pemetrexed | This compound |

| Precursor Ion (Q1) | m/z 428.2 | m/z 433.2 |

| Product Ion (Q3) | m/z 281.2 | m/z 286.2 |

| Dwell Time | 100-200 ms | 100-200 ms |

| Collision Energy | Optimized for maximum signal | Optimized for maximum signal |

| Cone Voltage | Optimized for maximum signal | Optimized for maximum signal |

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Sample Preparation Protocols

Protocol 1: Protein Precipitation (PPT)

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.

-

Add 300 µL of cold acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 500 µL of plasma sample, add 25 µL of this compound internal standard solution.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

A summary of typical method validation parameters is provided below. These should be established during method development to ensure the reliability of the results.

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Calibration Range | 1 - 1000 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits |

| Stability | Stable under expected storage and processing conditions |

Quantitative Data Summary

The following tables summarize representative quantitative data from published LC-MS/MS methods for pemetrexed.

Table 1: Linearity and Sensitivity

| Method Reference | Linearity Range (ng/mL) | LLOQ (ng/mL) | r² |

| Method A | 5 - 5000 | 5 | > 0.99 |

| Method B | 0.025 - 25 (µg/L) | 0.025 (µg/L) | Not Reported |

| Method C | 0.25 - 500 (mg/L) | 0.25 (mg/L) | Not Reported |

Table 2: Accuracy and Precision

| Method Reference | Concentration (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (% Bias) |

| Method A | Low QC | < 7.2 | < 7.2 | < 2.8 |

| Mid QC | < 7.2 | < 7.2 | < 2.8 | |

| High QC | < 7.2 | < 7.2 | < 2.8 | |

| Method B | Low QC | < 8.8 | < 8.8 | 96.5 |

| Mid QC | < 8.8 | < 8.8 | 96.5 | |

| High QC | < 8.8 | < 8.8 | 96.5 |

Table 3: Recovery

| Method Reference | Analyte | Extraction Method | Mean Recovery (%) |

| Method B | Pemetrexed | SPE | 59 ± 1 |

| [¹³C₅]-Pemetrexed | SPE | 55 ± 5 |

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of pemetrexed in human plasma using this compound as an internal standard. The availability of both protein precipitation and solid-phase extraction protocols offers flexibility for different laboratory needs. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in establishing a validated bioanalytical method for pemetrexed.

Pemetrexed-d5 in Therapeutic Drug Monitoring: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed is a multi-targeted antifolate chemotherapy agent used in the treatment of various cancers, including non-small cell lung cancer and malignant pleural mesothelioma.[1] Therapeutic Drug Monitoring (TDM) of pemetrexed is crucial for optimizing treatment efficacy while minimizing dose-related toxicities. TDM helps in individualizing dosing regimens by maintaining plasma concentrations within the therapeutic window. Pemetrexed-d5, a stable isotope-labeled internal standard, is an essential tool for the accurate and precise quantification of pemetrexed in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of this compound in TDM.

Mechanism of Action

Pemetrexed exerts its cytotoxic effects by inhibiting multiple folate-dependent enzymes crucial for the synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA replication. The primary targets of pemetrexed are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). By inhibiting these enzymes, pemetrexed disrupts the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Quantitative Data Summary

The following tables summarize the key parameters for the quantification of pemetrexed in human plasma using this compound as an internal standard with LC-MS/MS.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value | Reference |

| Liquid Chromatography | ||

| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | [2] |

| Mobile Phase A | 0.1% Formic Acid in Water | [2] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [2] |

| Flow Rate | 0.3 - 0.4 mL/min | [3] |

| Injection Volume | 5 - 20 µL | [3] |

| Column Temperature | 40°C | [2] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2] |

| Pemetrexed MRM Transition | m/z 428.2 > 281.2 | [4] |

| This compound MRM Transition (Proposed) | m/z 433.2 > 286.2 | |

| Capillary Voltage | 2.7 kV | [2] |

| Source Temperature | 150°C | [2] |

| Desolvation Temperature | 350°C | [2] |

| Desolvation Gas Flow | 950 L/h | [2] |

Table 2: Method Validation Summary

| Parameter | Result | Reference |

| Linearity Range | 0.025 - 25.0 µg/L | [2][5] |

| Lower Limit of Quantification (LLOQ) | 0.025 µg/L | [2][5] |

| Accuracy | 96.5% | [2][5] |

| Within-day Precision (%CV) | < 8.8% | [2][5] |

| Between-day Precision (%CV) | < 8.8% | [2][5] |

| Extraction Recovery (Pemetrexed) | 59 ± 1% | [2][5] |

| Extraction Recovery (Internal Standard) | 55 ± 5% | [2][5] |

Table 3: Pemetrexed Pharmacokinetic Parameters in Adult Cancer Patients

| Parameter | Typical Value | Range | Reference |

| Clearance (CL) | 8.29 L/h | - | [3] |

| Central Volume of Distribution (V1) | 18.94 L | - | [3] |

| Peripheral Volume of Distribution (V2) | 5.12 L | - | [3] |

| Intercompartmental Clearance (Q) | 0.10 L/h | - | [3] |

| Half-life (t1/2) | 3.5 h | - | [6] |